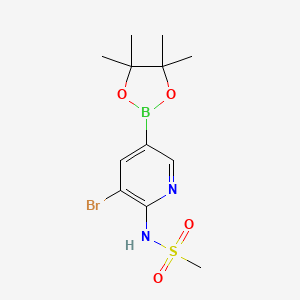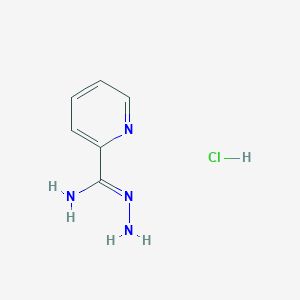
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid is a synthetic organic compound. It is often used in various chemical and biological research applications due to its unique structural properties. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with 2,3-dimethoxybenzyl bromide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Automated peptide synthesizers might be used for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions might target the carbonyl group in the Boc protecting group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong nucleophiles like sodium hydride or organolithium reagents.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid is used in various fields:
Chemistry: As an intermediate in organic synthesis and peptide synthesis.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Industry: Used in the synthesis of complex organic molecules and materials science.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. Generally, it might interact with biological molecules through hydrogen bonding, hydrophobic interactions, and covalent bonding. The Boc protecting group can be removed under acidic conditions, revealing the free amino group for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-3-Amino-2-(2,3-dimethoxybenzyl)propanoic acid: Lacks the Boc protecting group.
(S)-3-((tert-Butoxycarbonyl)amino)-2-(benzyl)propanoic acid: Lacks the methoxy groups on the benzyl ring.
Uniqueness
The presence of both the Boc protecting group and the 2,3-dimethoxybenzyl moiety makes (S)-3-((tert-Butoxycarbonyl)amino)-2-(2,3-dimethoxybenzyl)propanoic acid unique. This combination allows for specific interactions and reactions that are not possible with simpler analogs.
Propiedades
Fórmula molecular |
C17H25NO6 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
(2S)-2-[(2,3-dimethoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H25NO6/c1-17(2,3)24-16(21)18-10-12(15(19)20)9-11-7-6-8-13(22-4)14(11)23-5/h6-8,12H,9-10H2,1-5H3,(H,18,21)(H,19,20)/t12-/m0/s1 |
Clave InChI |
KJTKIXMATWVXIZ-LBPRGKRZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@H](CC1=C(C(=CC=C1)OC)OC)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC(CC1=C(C(=CC=C1)OC)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


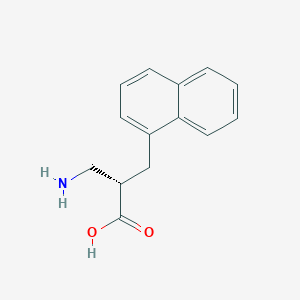

![6-Thia-2-azaspiro[3.4]octane](/img/structure/B12961362.png)
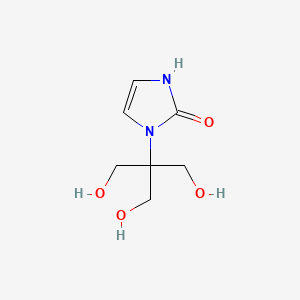
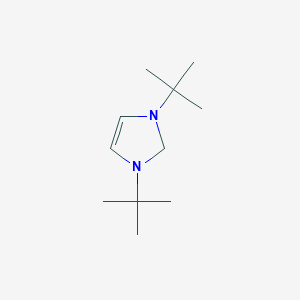
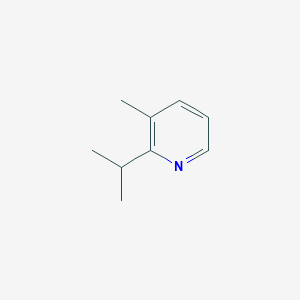
![(R)-3-(3-Aminophenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12961382.png)
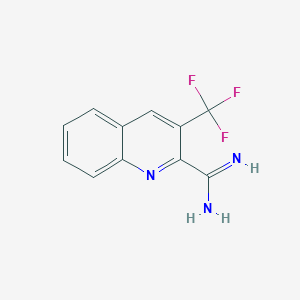
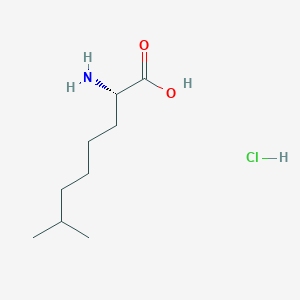
![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B12961405.png)

![methyl 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12961423.png)
